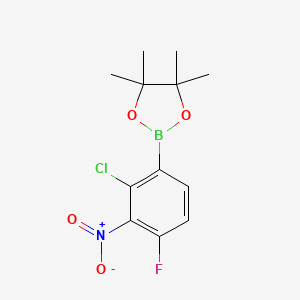

![molecular formula C19H16N2OS B2437730 9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine CAS No. 866870-96-4](/img/structure/B2437730.png)

9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been studied extensively. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been analyzed using various techniques such as 1HNMR, 13CNMR, and X-Ray diffraction analysis .

Chemical Reactions Analysis

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . The chemical reactions involving pyrimidine derivatives have been studied, with a focus on their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been analyzed. For example, the refractive index and density of 4-Methyl-2-(methylthio)pyrimidine have been reported .

Scientific Research Applications

Antitubercular and Antimicrobial Activity

Compounds synthesized from 2-amino-4-phenyl-4H-chromene-3-carbonitrile, including derivatives similar to 9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine, have been evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Additionally, these compounds were tested for antibacterial activity against various Gram-positive and Gram-negative bacterial strains, as well as antifungal activity against Aspergillus niger, showing pronounced antitubercular and antimicrobial activities (Kamdar, Haveliwala, Mistry, & Patel, 2011).

Synthesis and Pharmaceutical Interest

A catalyst-free, one-pot, three-component synthesis method has been developed for a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones. This method highlights mild reaction conditions and the eco-friendliness of the synthesis process, producing compounds of pharmaceutical interest (Brahmachari & Nayek, 2017).

Antimicrobial Activity of Chromeno[2,3-d]pyrimidinone Derivatives

Another study described the synthesis of ethyl 4,5-dihydro 7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-5-aryl-3H-chromeno[2,3-d]pyrimidine-6-carboxylate derivatives using pentafluorophenylammonium triflate as a catalyst. These compounds were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, showing significant activity (Ghashang, Mansoor, & Aswin, 2013).

Fluorescent Chromenopyrimidine Derivatives

Research into the synthesis of new fluorescent chromenopyrimidine derivatives through water-promoted and one-pot reactions has led to the development of compounds with potential applications in fluorescence-based technologies. These derivatives exhibit measurable fluorescence emission intensity, indicating their usefulness in various analytical applications (Zonouzi, Hosseinzadeh, Karimi, Mirzazadeh, & Ng, 2013).

Mechanism of Action

Target of Action

Similar compounds, such as derivatives of pyrido[2,3-d]pyrimidines, have been identified as inhibitors of phosphatidylinositol 3-kinase (pi3k) and protein tyrosine kinases . These enzymes play crucial roles in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

It’s likely that it interacts with its targets (eg, PI3K or protein tyrosine kinases) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these enzymes, potentially leading to antiproliferative effects .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the signaling pathways of its targets. For instance, PI3K is involved in the PI3K/Akt signaling pathway, which regulates cell cycle progression and survival . Inhibition of PI3K could therefore affect this pathway and its downstream effects .

Pharmacokinetics

A related compound, 4-methyl-2-(methylthio)pyrimidine, has been reported to have high gastrointestinal absorption and to be bbb permeant .

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to its inhibition of its targets. For instance, inhibition of PI3K could lead to decreased cell proliferation and increased apoptosis, given the role of PI3K in promoting cell survival and growth .

Safety and Hazards

Safety data sheets provide information about the potential hazards of chemicals. For instance, 4-Methyl-2-(methylthio)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

9-methyl-4-methylsulfanyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-12-7-6-10-14-11-15-18(22-16(12)14)20-17(21-19(15)23-2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGBFONVIHKPNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

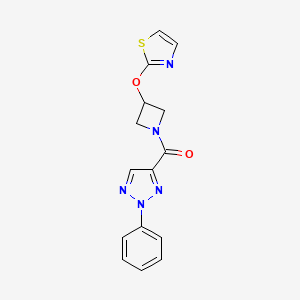

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2437648.png)

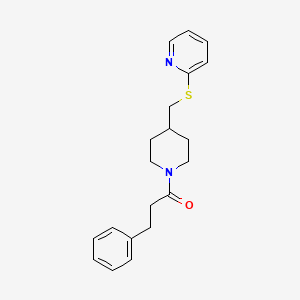

![N-[2-(Furan-3-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2437649.png)

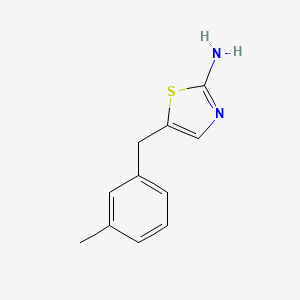

![[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2437650.png)

![propan-2-yl 2-amino-7-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2437654.png)

![3-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indazole](/img/structure/B2437659.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2437660.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2437661.png)

![N-(4-ethylphenyl)-2-[(3-oxo-2-{3-oxo-3-[(2-phenylethyl)amino]propyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]butanamide](/img/structure/B2437662.png)

![N'-hydroxy-2-[(oxolan-3-yl)methoxy]ethanimidamide](/img/structure/B2437668.png)

![1-[(2-Methoxyphenoxy)acetyl]indoline](/img/structure/B2437670.png)